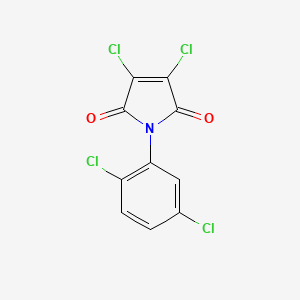

![molecular formula C17H25NO2S B5545229 1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including asymmetric synthesis, to achieve desired stereochemistry. For example, asymmetric synthesis of diastereomeric benzylic hydroxylation metabolites involves reductions and derivatization to achieve specific configurations (Shetty & Nelson, 1988). Similar methodologies could be applied to the synthesis of "1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol," focusing on achieving precise stereochemical outcomes.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity and Environmental Impact

Research has explored the use of nanoparticle catalysts, including bimetallic AuPd nanoparticles, in alcohol oxidations under mild conditions. These catalysts demonstrate significant activities towards various alcohols, including benzyl alcohol, showcasing their potential in environmentally-friendly oxidation processes. The study highlights the ability to tune selectivities towards specific products using bimetallic particles, indicating the versatility and efficiency of these catalysts in chemical synthesis (Hou, Dehm, & Scott, 2008).

Metabolic Generation and Electrophilic Species Trapping

Investigations into the metabolism of compounds related to 1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol have identified the formation of cyano adducts and cyano lactams through the action of rabbit liver microsomal preparations. This process demonstrates the ability of metabolically generated iminium ions to alkylate nucleophilic functionalities, offering insights into the metabolic pathways and potential reactivity of similar compounds (Ho & Castagnoli, 1980).

Organometallic Complexes for Catalytic Applications

The synthesis of half-sandwich Ruthenium(II) complexes using click-generated triazole-based organosulfur/-selenium ligands has been explored for catalytic applications. These complexes have been used in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the influence of donor site coordination on catalytic efficiency. Such studies contribute to the development of novel catalysts for industrial applications (Saleem et al., 2013).

Enantioselective Alkylation and Ligand Influence

Research into pyrrolidine-based amino alcohols has demonstrated their utility as novel ligands in the enantioselective alkylation of benzaldehyde. This study underscores the significance of the N-substituent on the ligand and reaction conditions in influencing the product distribution and enantiomeric excess, offering valuable insights for asymmetric synthesis (Gonsalves et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-1-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2S/c1-16(2)12-18(13-17(16,3)20)15(19)9-10-21-11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYQBHKTZNZWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C(=O)CCSCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)